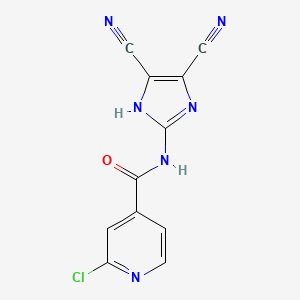
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide, also known as CP-690,550, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of cytokines involved in immune responses.
Applications De Recherche Scientifique
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide can suppress the immune response and reduce inflammation.
Mécanisme D'action
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide selectively inhibits JAK3, which is a tyrosine kinase that is involved in the signaling pathways of cytokine receptors. When cytokines bind to their receptors, JAK3 is activated and phosphorylates the receptor, leading to the activation of downstream signaling pathways. By inhibiting JAK3, 2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide can block the downstream signaling pathways and suppress the immune response.
Biochemical and Physiological Effects:
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to reduce the number of T cells and B cells in the blood and lymphoid tissues. In clinical trials, 2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune responses. However, it is important to note that 2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide may have off-target effects on other kinases, which could affect the interpretation of the results. Additionally, 2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide is a potent inhibitor of JAK3, which could lead to toxicity in cells or animals if used at high concentrations.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as multiple sclerosis, lupus, and diabetes. Another direction is to study its effects on other cytokines and signaling pathways. Additionally, it would be interesting to study the long-term effects of 2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide on the immune system and the potential for the development of resistance to the drug. Finally, it would be useful to develop more selective JAK3 inhibitors that do not have off-target effects on other kinases.
Méthodes De Synthèse
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide can be synthesized by reacting 2-chloropyridine-4-carboxylic acid with 4,5-dicyanoimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then chlorinated using thionyl chloride to obtain the final compound.
Propriétés
IUPAC Name |
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN6O/c12-9-3-6(1-2-15-9)10(19)18-11-16-7(4-13)8(5-14)17-11/h1-3H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGSKNHQDVJIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NC2=NC(=C(N2)C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


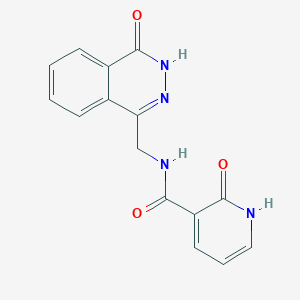
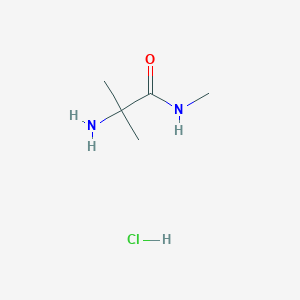
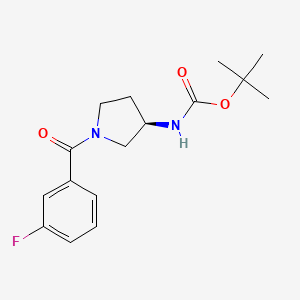
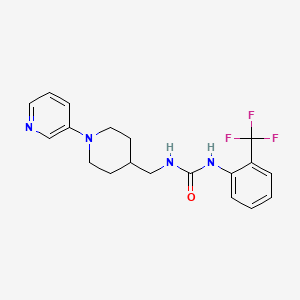

![1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2580505.png)
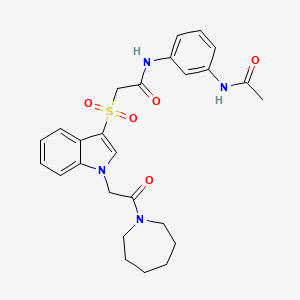
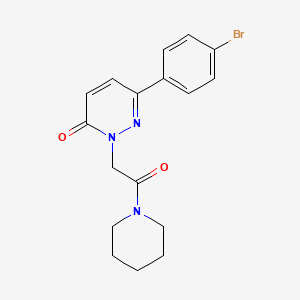
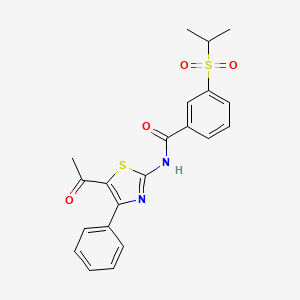

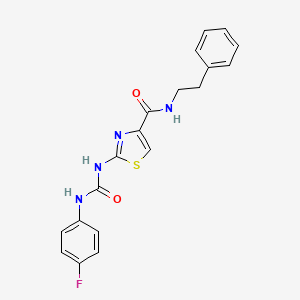
![4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2580514.png)
![1-[2-[(4-Chlorobenzoyl)amino]ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580515.png)